Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran
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Overview
Description
Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran is a chemical compound that belongs to the class of tetrahydropyrans. This compound is characterized by the presence of a tetrahydropyran ring with a 12-pentadecynyloxy substituent. Tetrahydropyrans are known for their diverse biological activities and are often found in natural products and synthetic compounds with pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the acid-catalyzed dehydrative annulation of propargylic alcohols with suitable precursors . The reaction conditions often include the use of Lewis acids or Brønsted acids as catalysts, with solvents such as dichloroethane or toluene .
Industrial Production Methods
Industrial production methods for Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the tetrahydropyran ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols.
Scientific Research Applications
Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific biological context.
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-β-carbolines: These compounds share a similar tetrahydropyran ring structure and exhibit diverse biological activities.
Tetrahydroisoquinolines: Another class of compounds with a tetrahydropyran ring, known for their pharmacological properties.
Uniqueness
Tetrahydro-2-(12-pentadecynyloxy)-2H-pyran is unique due to its specific 12-pentadecynyloxy substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
CAS No. |
56666-38-7 |
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Molecular Formula |
C20H36O2 |
Molecular Weight |
308.5 g/mol |
IUPAC Name |
2-pentadec-12-ynoxyoxane |
InChI |
InChI=1S/C20H36O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18-21-20-17-14-16-19-22-20/h20H,2,5-19H2,1H3 |
InChI Key |
FPZIWAZYWJJTIZ-UHFFFAOYSA-N |
Canonical SMILES |
CCC#CCCCCCCCCCCCOC1CCCCO1 |
Origin of Product |
United States |
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